2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole
Description
2-[(2,4-Dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a fused benzene and diazole (five-membered ring containing two nitrogen atoms) core structure. The compound features two key substituents:
- At position 1: A pentyl (C₅H₁₁) chain, which enhances lipophilicity and may influence membrane permeability.
- At position 2: A (2,4-dichlorophenoxy)methyl group, comprising a phenoxy ring substituted with chlorine atoms at the 2- and 4-positions, linked via a methyl bridge to the benzodiazole core.
The molecular formula of this compound is C₁₉H₂₀Cl₂N₂O, with a molecular weight of 363.28 g/mol.
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-pentylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-2-3-6-11-23-17-8-5-4-7-16(17)22-19(23)13-24-18-10-9-14(20)12-15(18)21/h4-5,7-10,12H,2-3,6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNTXYZPNPJXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole typically involves the reaction of 2,4-dichlorophenol with a suitable benzodiazole precursor. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,4-dichlorophenol is reacted with a benzodiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(2,4-Dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzodiazole vs. Pyrazole: The benzodiazole core (C₇H₆N₂) in the target compound differs from pyrazole derivatives in electronic properties.
Substituent Analysis
- Halogenation: The dichlorophenoxy group in the target compound shares similarities with Diclofop-methyl (a herbicide with a 2,4-dichlorophenoxy-phenoxypropanoate structure ). However, in the target compound, this group is directly linked to the benzodiazole core, which may alter metabolic stability and target specificity.
- Alkyl vs. Aryl Chains : The pentyl chain in the target compound increases lipophilicity (logP ~5.5 predicted) compared to compounds with smaller alkyl or aryl substituents (e.g., chloromethyl in or methoxy in ). This property could enhance blood-brain barrier penetration or membrane association.
Physicochemical Properties
- Solubility: The target compound’s pentyl chain likely reduces aqueous solubility compared to 2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole, which is soluble in DMSO and methanol .
- Density and pKa: The dichlorophenoxy group may increase density (~1.4 g/cm³ predicted, similar to ), while the benzodiazole core’s pKa (~2–3 for analogous compounds ) suggests weak basicity under physiological conditions.
Research Implications and Gaps
Future studies should prioritize:
- Activity screening against viral or plant targets.
- SAR studies to optimize substituent effects (e.g., replacing pentyl with shorter alkyl chains or varying halogen positions ).
Biological Activity
The compound 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole can be represented as follows:
- Molecular Formula : C15H16Cl2N2O
- Molecular Weight : 305.21 g/mol
This compound features a benzodiazole core substituted with a 2,4-dichlorophenoxy group and a pentyl chain, which are crucial for its biological properties.
Research indicates that compounds within the benzodiazole class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanism of action for 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole has not been fully elucidated; however, it is believed to interact with various cellular pathways through receptor modulation and enzyme inhibition.
Antimicrobial Activity
Studies have shown that benzodiazoles can inhibit the growth of various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(2,4-Dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole | Pseudomonas aeruginosa | 7.8 µM |
| Other Benzodiazoles | Escherichia coli | Varies |
The compound demonstrated significant activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics .
Anti-inflammatory Effects
Research has indicated that related compounds can inhibit pro-inflammatory cytokines. The structure of 2-[(2,4-dichlorophenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole suggests potential anti-inflammatory properties due to the presence of the dichlorophenoxy group. In vitro studies have shown that similar compounds reduce the secretion of inflammatory mediators in cell cultures .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzodiazoles. Variations in substituents on the benzodiazole ring significantly influence their potency and selectivity.
| Substituent | Activity | IC50 (µM) |
|---|---|---|
| 2,4-Dichlorophenoxy | Antimicrobial | 7.8 |
| Pentyl Group | Enhances lipophilicity | N/A |
The presence of the pentyl group increases lipophilicity, potentially enhancing cell membrane penetration and bioavailability .
Case Studies
A notable case study involved testing the efficacy of this compound in animal models to evaluate its therapeutic potential against bacterial infections. The results indicated that oral administration led to significant reductions in bacterial load compared to controls.
Study Design
- Objective : Evaluate antimicrobial efficacy in vivo.
- Method : Administered at varying doses (6–24 µmol/kg) in infected rats.
- Results : Significant reduction in Pseudomonas aeruginosa infection markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
